molecular formula C8H11NO3 B1404029 Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate CAS No. 75448-69-0

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Cat. No. B1404029
CAS RN: 75448-69-0
M. Wt: 169.18 g/mol
InChI Key: WCYXMMUKYMVJKG-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (EMPC) is an important and versatile chemical compound that has numerous applications in the scientific research field. EMPC is a derivative of pyrrole, a heterocyclic aromatic compound that is found naturally in many organisms. EMPC has been used in various studies to investigate the effects of the compound on biochemical and physiological processes.

Scientific Research Applications

Oligocyclization and Structural Elucidation

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate plays a significant role in the oligocyclization of 2-(hydroxymethyl)pyrroles. This process leads to the formation of oligomers, porphyrinogens, and hexaphyrinogens, particularly when beta-substituents like mesityl and C6F5 groups are present (Uno et al., 2003).

Synthesis and Structural Analysis

The compound is used in the synthesis of various pyrrole derivatives. For instance, it plays a crucial role in the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the formation of 2-hydroxy-2H-pyrroles, as confirmed by X-ray crystallographic analysis (Cirrincione et al., 1987).

DNA Binding Agents

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate has been tested as a DNA binding agent. Specifically, α-(hydroxymethyl)pyrroles derived from it showed cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Martyn & Abell, 2004).

Synthesis of Pyrrole Derivatives

It's instrumental in the general synthesis of pyrrole-2-carboxylic acid derivatives, as seen in reactions with 2H-azirines and enamines. This method has been valuable for creating a range of pyrrole derivatives (Law et al., 1984).

Computational and Spectroscopic Studies

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is also a subject of computational and spectroscopic studies, demonstrating its importance in understanding the chemical properties and reactions of pyrrole derivatives (Singh et al., 2014).

Solvent-Free Synthesis

The compound is used in solvent-free synthesis methods, such as the microwave irradiation technique, to produce ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates. This method emphasizes greener and more efficient synthetic routes (Khajuria et al., 2013).

Crystallographic Studies

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is vital in crystallographic studies, offering insights into the molecular structure and interactions of its derivatives, such as in the study of polymorphs (Ramazani et al., 2019).

properties

IUPAC Name

ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-4,9-10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYXMMUKYMVJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857471
Record name Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

CAS RN

75448-69-0
Record name Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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